molecular formula C8H18N2 B7960315 (1-Tert-butylazetidin-3-yl)methanamine

(1-Tert-butylazetidin-3-yl)methanamine

Cat. No.: B7960315
M. Wt: 142.24 g/mol
InChI Key: IZVSBMCDUQPJBW-UHFFFAOYSA-N
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Description

(1-Tert-butylazetidin-3-yl)methanamine is an organic compound featuring a four-membered azetidine ring substituted with a tert-butyl group at the first position and a methanamine group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Tert-butylazetidin-3-yl)methanamine typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as 3-chloropropylamine and tert-butylamine.

    Substitution Reaction: The tert-butyl group is introduced via nucleophilic substitution reactions, often using tert-butyl halides under basic conditions.

    Introduction of the Methanamine Group: The methanamine group is typically introduced through reductive amination of the corresponding ketone or aldehyde precursor.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and specific reaction conditions (e.g., temperature, pressure) are adjusted to scale up the production efficiently.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into various amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced or modified.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation Products: N-oxides and other oxidized forms.

    Reduction Products: Various amine derivatives.

    Substitution Products: Modified azetidine derivatives with different substituents.

Chemistry:

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.

    Synthesis: It serves as a building block in the synthesis of more complex molecules.

Biology and Medicine:

    Pharmaceuticals: this compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of novel therapeutic agents.

    Biological Studies: It is used in studies exploring the interaction of small molecules with biological targets.

Industry:

    Materials Science: The compound is explored for its potential in creating new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism by which (1-Tert-butylazetidin-3-yl)methanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved are often elucidated through biochemical assays and computational modeling.

Comparison with Similar Compounds

    Azetidine: The parent compound without the tert-butyl and methanamine groups.

    N-tert-Butylazetidine: Similar structure but lacks the methanamine group.

    3-Azetidinylmethanamine: Similar structure but lacks the tert-butyl group.

Uniqueness: (1-Tert-butylazetidin-3-yl)methanamine is unique due to the combination of the tert-butyl and methanamine groups, which confer distinct steric and electronic properties. These properties can influence its reactivity and interactions in various applications, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

(1-tert-butylazetidin-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-8(2,3)10-5-7(4-9)6-10/h7H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVSBMCDUQPJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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